![molecular formula C23H38N6O6S B15147456 (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acova hydrate, also known as argatroban hydrate, is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly useful in patients with heparin-induced thrombocytopenia, a condition where heparin, a common anticoagulant, causes a decrease in platelet count. Acova hydrate works by inhibiting thrombin, an enzyme involved in blood clotting, thereby preventing the formation of clots.
准备方法
The synthesis of acova hydrate involves several steps. The primary synthetic route includes the reaction of L-arginine with various reagents to form the desired compound. The process typically involves:
Reaction of L-arginine with a suitable protecting group: to protect the amino group.
Coupling with a suitable acid chloride: to form an intermediate.
Deprotection of the amino group: to yield the final product, acova hydrate.
Industrial production methods often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to enhance the reaction rate and efficiency.
化学反应分析
Acova hydrate undergoes several types of chemical reactions, including:
Oxidation: Acova hydrate can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Acova hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of thrombin inhibition and to develop new anticoagulants.
Biology: Researchers use acova hydrate to study the role of thrombin in various biological processes, including blood clotting and inflammation.
Medicine: Acova hydrate is used in clinical research to develop new treatments for conditions like heparin-induced thrombocytopenia and other clotting disorders.
Industry: The compound is used in the pharmaceutical industry to produce anticoagulant medications.
作用机制
Acova hydrate exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood clotting process. Thrombin converts fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, acova hydrate prevents the formation of fibrin and, consequently, blood clots. The molecular targets of acova hydrate include the active site of thrombin, where it binds and blocks the enzyme’s activity.
相似化合物的比较
Acova hydrate is unique among thrombin inhibitors due to its specific binding to the active site of thrombin. Similar compounds include:
Bivalirudin: Another direct thrombin inhibitor used as an anticoagulant.
Dabigatran: An oral direct thrombin inhibitor used to prevent and treat blood clots.
Hirudin: A naturally occurring thrombin inhibitor derived from leeches.
Compared to these compounds, acova hydrate has a unique structure that allows for specific and reversible binding to thrombin, making it a valuable tool in both research and clinical settings.
属性
分子式 |
C23H38N6O6S |
|---|---|
分子量 |
526.7 g/mol |
IUPAC 名称 |
(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17?,18-;/m1./s1 |
InChI 键 |
AIEZTKLTLCMZIA-LINCPPCXSA-N |
手性 SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
规范 SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
![4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147382.png)
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
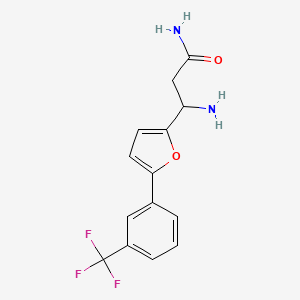
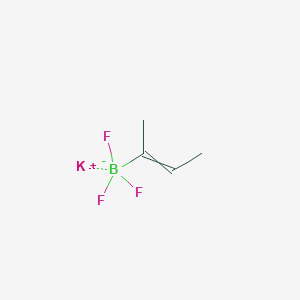
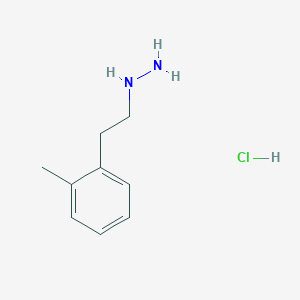
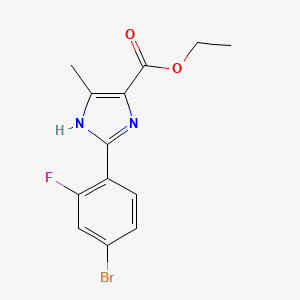
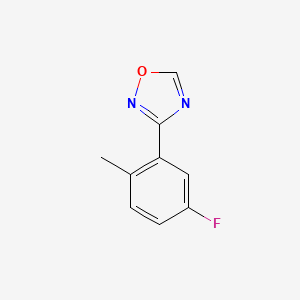
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
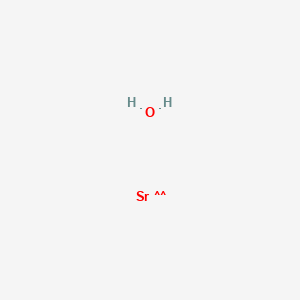
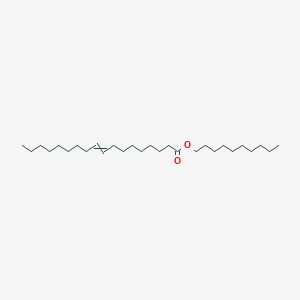
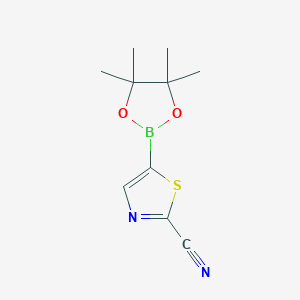

![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
